molecular formula C18H17NO3 B2842746 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide CAS No. 329777-44-8

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide

Cat. No.: B2842746
CAS No.: 329777-44-8
M. Wt: 295.338
InChI Key: STPBRMMPHJDNPO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 1,3-benzodioxole moiety linked to an acrylamide backbone and a 4-ethylphenyl substituent on the nitrogen atom.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-13-3-7-15(8-4-13)19-18(20)10-6-14-5-9-16-17(11-14)22-12-21-16/h3-11H,2,12H2,1H3,(H,19,20)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPBRMMPHJDNPO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide typically involves the reaction of 1,3-benzodioxole with 4-ethylphenylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher efficiency and cost-effectiveness. The purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The core structure of acrylamide derivatives comprises a benzodioxol-5-yl group conjugated to an acrylamide chain. Variations in the N-aryl substituent significantly influence molecular weight, hydrophobicity, and bioactivity. Key analogs include:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
3-(1,3-Benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide 4-Ethylphenyl C₁₇H₁₅NO₃* ~281.3 (calc.) N/A (inferred lipophilicity) N/A
3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide 4-Fluorophenyl C₁₆H₁₂FNO₃ 285.27 Predicted density: 1.379 g/cm³
3-(1,3-Benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide 4-Piperidinylphenyl C₂₁H₂₂N₂O₃ 350.42 Potential kinase inhibition
(E)-N-(4-methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide 4-Methylbenzyl C₁₈H₁₉NO₃ 297.35 Antifungal/antimicrobial activity
(E)-3-{...}-N-(4-hydroxyphenethyl)acrylamide† 4-Hydroxyphenethyl C₂₇H₂₆N₂O₆ 474.5 AMPK/PTP1B inhibition (antidiabetic)

Estimated based on analogs. †From *Lycium chinense (compound 1 in ).

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to fluorophenyl (electron-withdrawing) or hydroxyphenethyl (polar) substituents, affecting membrane permeability and bioavailability.
  • Steric Effects : Bulky substituents (e.g., piperidinyl) may hinder binding to compact enzyme active sites, whereas smaller groups (ethyl, fluorine) improve steric compatibility .

Physicochemical and Spectral Data

  • Density/Boiling Points : Fluorophenyl analogs show higher predicted density (1.379 g/cm³) and boiling points (~492.8°C) due to fluorine’s electronegativity .
  • NMR/MS Characterization : Analogous compounds are characterized by distinct ^1H NMR signals for benzodioxole protons (δ 6.7–7.1 ppm) and acrylamide NH (δ 8.5–9.0 ppm) .

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)acrylamide is an organic compound characterized by its unique structural features, including a benzodioxole ring and an acrylamide group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole with 4-ethylphenylamine and acryloyl chloride under controlled conditions. The resulting compound exhibits various chemical properties that are essential for its biological activity.

PropertyValue
IUPAC Name(E)-3-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)prop-2-enamide
Molecular FormulaC18H17NO3
CAS Number329777-44-8

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors that modulate various biological pathways.

Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against a range of microbial pathogens. For instance, it has shown potential as a larvicide against Aedes aegypti, a vector for several viral diseases. The compound's efficacy was evaluated through its larvicidal activity, revealing promising results with LC50 values indicating effective concentrations for pest control .

Anticancer Properties

The compound's anticancer potential has also been explored. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate the exact pathways involved.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of similar compounds within the benzodioxole class to draw parallels in efficacy and safety profiles. For example:

  • Insecticidal Activity : A study highlighted the effectiveness of 1,3-benzodioxole derivatives in controlling Aedes aegypti, where specific structural features were correlated with increased biological activity .
  • Cytotoxicity Assessment : Research involving human peripheral blood mononuclear cells showed that certain derivatives of benzodioxole exhibited low cytotoxicity at high concentrations, suggesting a favorable safety profile for therapeutic applications .

The exact mechanism by which this compound exerts its biological effects remains an area of active investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in critical signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.